Superior In Vivo Anti-Inflammatory Efficacy vs. Mast Cell Degranulators Compound 48/80 and Melittin
Peptide 401 demonstrates substantial anti-inflammatory activity in vivo with an ED50 of ~0.1 mg/kg in rat models of carrageenan-induced paw edema and turpentine-induced arthritis. This is in stark contrast to other potent mast cell degranulating agents, namely Compound 48/80 and Melittin, which showed 'little evidence of anti-inflammatory activity' when tested under identical conditions and at comparable dosages [1]. This data, from a direct head-to-head study, is critical for establishing functional differentiation.
| Evidence Dimension | Anti-inflammatory efficacy in vivo |
|---|---|
| Target Compound Data | ED50 ≈ 0.1 mg/kg |
| Comparator Or Baseline | Compound 48/80 and Melittin |
| Quantified Difference | Little evidence of activity vs. substantial inhibition |
| Conditions | Rat models of carrageenan paw edema and turpentine arthritis |
Why This Matters
This evidence demonstrates that Peptide 401 is not merely a degranulator but possesses a unique, quantifiable anti-inflammatory effect in vivo, which is absent in its functional comparators, making it the specific tool of choice for studies where this dual action is required.
- [1] Hanson, J. M., Morley, J., & Soria-Herrera, C. (1974). Anti-inflammatory property of 401 (MCD-peptide), a peptide from the venom of the bee Apis mellifera (L.). British Journal of Pharmacology, 50(3), 383-392. View Source
